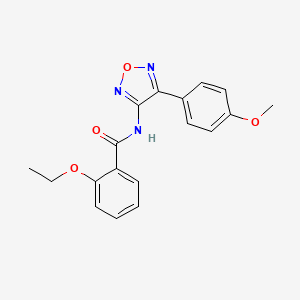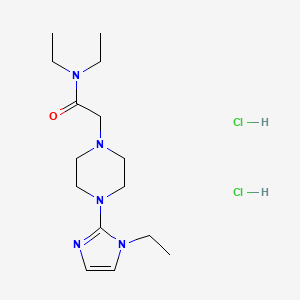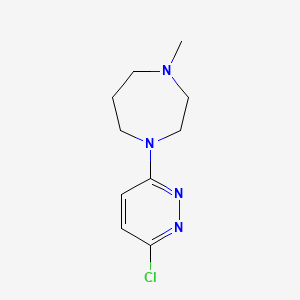
N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H31N3O3S and its molecular weight is 417.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Properties
Research in the synthesis and structural properties of quinazolinone derivatives and similar compounds shows a wide array of synthetic routes and potential applications. For instance, the study by Bosch et al. (2011) on the synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives highlights innovative synthetic routes for cyclic hydroxamic acids, showing their structural versatility and potential as scaffolds for further chemical modification (Bosch, J. Mouscadet, Xio-Ju Ni, J. Vilarrasa, 2011). Similarly, Desai et al. (2011) synthesized a series of quinazolinone derivatives with potential antimicrobial applications, demonstrating the structural diversity and bioactivity potential of these compounds (Desai, A. Dodiya, P. N. Shihora, 2011).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide involves the reaction of 3-isopropoxypropylamine with 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxylic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-isopropoxypropylamine", "4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxylic acid", "Coupling agent" ], "Reaction": [ "To a solution of 3-isopropoxypropylamine in a suitable solvent, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).", "Add 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxylic acid to the reaction mixture and stir at room temperature for several hours.", "Filter the resulting precipitate and wash with a suitable solvent.", "Purify the crude product by recrystallization or column chromatography to obtain N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide." ] } | |
CAS No. |
689764-74-7 |
Molecular Formula |
C22H31N3O3S |
Molecular Weight |
417.57 |
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H31N3O3S/c1-15(2)28-13-5-12-23-20(26)17-10-8-16(9-11-17)14-25-21(27)18-6-3-4-7-19(18)24-22(25)29/h3-4,6-7,15-17H,5,8-14H2,1-2H3,(H,23,26)(H,24,29) |
InChI Key |
IDDQBPGGJCAVRJ-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2647646.png)

![1-Morpholin-4-yl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2647648.png)

![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2647654.png)

![4-Amino-5-thiatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),2(6),3,11,13-pentaene-3-carboxamide](/img/structure/B2647657.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2647658.png)

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2647661.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2647664.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647666.png)
